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Compound of Interest

Compound Name: 4-Amino-2-chloronicotinonitrile

Cat. No.: B6590771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various amino-

nicotinonitrile derivatives, focusing on their anticancer and antimicrobial properties. The

information is compiled from recent studies to facilitate objective comparison and support

further research and development in this area.

Data Presentation: Quantitative Comparison of
Biological Activity
The following tables summarize the quantitative data for the biological activity of different

amino-nicotinonitrile derivatives.

Table 1: Anticancer Activity of Nicotinonitrile Derivatives
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Compound ID Structure Cell Line IC50 (µM) Reference

5g

4-(4-

methoxyphenyl)-

3-methyl-1-

phenyl-1H-

pyrazolo[3,4-

b]pyridine-5-

carbonitrile

MCF-7 (Breast) ~1-3 [1]

HCT-116 (Colon) ~1-3 [1]

7i

2-(2-(4-

chlorobenzyliden

e)hydrazinyl)-4-

(4-

methoxyphenyl)-

6,7-dihydro-5H-

cyclopenta[b]pyri

dine-3-

carbonitrile

MCF-7 (Breast) ~1-3 [1]

HCT-116 (Colon) ~1-3 [1]

8

2-(2-

benzylidenehydr

azinyl)-4-(4-

methoxyphenyl)-

6,7-dihydro-5H-

cyclopenta[b]pyri

dine-3-

carbonitrile

MCF-7 (Breast) ~1-3 [1]

HCT-116 (Colon) ~1-3 [1]

9 2-(2-(4-

nitrobenzylidene)

hydrazinyl)-4-(4-

methoxyphenyl)-

6,7-dihydro-5H-

cyclopenta[b]pyri

MCF-7 (Breast) ~1-3 [1]
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dine-3-

carbonitrile

HCT-116 (Colon) ~1-3 [1]

7b

2-(2-(4-

methylbenzyliden

e)hydrazinyl)-4-

(4-

methoxyphenyl)-

6,7-dihydro-5H-

cyclopenta[b]pyri

dine-3-

carbonitrile

MCF-7 (Breast) ~5 [1]

HCT-116 (Colon) ~5 [1]

7d

2-(2-(4-

methoxybenzylid

ene)hydrazinyl)-4

-(4-

methoxyphenyl)-

6,7-dihydro-5H-

cyclopenta[b]pyri

dine-3-

carbonitrile

MCF-7 (Breast) ~5 [1]

HCT-116 (Colon) ~5 [1]

7f

2-(2-(4-

hydroxybenzylide

ne)hydrazinyl)-4-

(4-

methoxyphenyl)-

6,7-dihydro-5H-

cyclopenta[b]pyri

dine-3-

carbonitrile

MCF-7 (Breast) ~5 [1]

HCT-116 (Colon) ~5 [1]
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5-Fluorouracil (Standard) MCF-7 (Breast) ~5 [1]

HCT-116 (Colon) ~5 [1]

Table 2: Tyrosine Kinase Inhibitory Activity
Compound ID % Inhibition IC50 (nM) Reference

5g 89% 352 [1]

8 86% 311 [1]

Table 3: Antimicrobial Activity of 2-Amino-4-aryl-6-{4'-
[(4'''-chlorophenyl)
(phenyl)methylamino]phenyl}nicotinonitrile
Derivatives[2]
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Compoun
d ID (4a-
4l)

R (Aryl
Group)

Bacillus
megateri
um (Zone
of
Inhibition
, mm)

Staphylo
coccus
aureus
(Zone of
Inhibition
, mm)

Escheric
hia coli
(Zone of
Inhibition
, mm)

Salmonell
a typhi
(Zone of
Inhibition
, mm)

Aspergill
us niger
(Zone of
Inhibition,
mm)

4a C6H5 16 17 15 16 14

4b 2-Cl-C6H4 18 19 17 18 16

4c 4-Cl-C6H4 19 20 18 19 17

4d
2-NO2-

C6H4
17 18 16 17 15

4e
3-NO2-

C6H4
16 17 15 16 14

4f
4-NO2-

C6H4
18 19 17 18 16

4g
4-OCH3-

C6H4
17 18 16 17 15

4h

3,4-

(OCH3)2-

C6H3

16 17 15 16 14

4i
4-CH3-

C6H4
18 19 17 18 16

4j
2-OH-

C6H4
19 20 18 19 17

4k
4-OH-

C6H4
18 19 17 18 16

4l

3-OH,4-

OCH3-

C6H3

17 18 16 17 15

Ampicillin (Standard) 22 23 - - -
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Chloramph

enicol
(Standard) - - 21 22 -

Norfloxacin (Standard) 24 25 23 24 -

Fluconazol

e
(Standard) - - - - 20

Experimental Protocols
Anticancer Activity Evaluation[1]
Cell Lines and Culture:

Human breast cancer (MCF-7), colon cancer (HCT-116), and normal fibroblast (WI38) cell

lines were used.

Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum,

100 U/mL penicillin, and 100 µg/mL streptomycin.

Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cytotoxicity:

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

After 24 hours, cells were treated with various concentrations of the test compounds.

The plate was incubated for 48 hours.

20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

The medium was aspirated, and 100 µL of DMSO was added to dissolve the formazan

crystals.

The absorbance was measured at 570 nm using a microplate reader.

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was

calculated.
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Caspase-9 and Caspase-3 Activity Assay:

HCT-116 cells were treated with the IC50 concentration of the test compounds for 48 hours.

Caspase activity was measured using colorimetric assay kits according to the manufacturer's

instructions.

The assay is based on the cleavage of a p-nitroaniline (pNA) labeled substrate by the

respective caspase.

The absorbance of the released pNA was measured at 405 nm.

Tyrosine Kinase Inhibition Assay:

The inhibitory activity against the tyrosine kinase (TK) enzyme was determined using a TK

assay kit.

The assay measures the amount of phosphate transferred from ATP to a tyrosine-containing

substrate.

The amount of phosphotyrosine is detected by an anti-phosphotyrosine antibody and a

secondary HRP-conjugated antibody.

The absorbance was read at 450 nm.

Antimicrobial Activity Evaluation[2]
Cup Plate Method:

The antimicrobial activity was determined using the cup plate method.

Bacterial strains (Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Salmonella

typhi) and a fungal strain (Aspergillus niger) were used.

The test compounds were dissolved in DMF to a concentration of 50 µg/mL.

Agar plates were seeded with the respective microorganisms.
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Wells (cups) were made in the agar, and 0.1 mL of the test compound solution was added to

each well.

The plates were incubated at 37°C for 24 hours.

The diameter of the zone of inhibition around each well was measured in mm.

Standard antibiotics (Ampicillin, Chloramphenicol, Norfloxacin) and an antifungal agent

(Fluconazole) were used as positive controls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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